(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3-chlorophenyl)methanone
Overview
Description
(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3-chlorophenyl)methanone: is a complex organic compound that features a benzimidazole ring fused to a piperidine ring, with a chlorophenyl group attached to the piperidine nitrogen. This compound is of interest in various scientific fields due to its potential biological and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the benzimidazole core. One common approach is the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The piperidine ring can be introduced through nucleophilic substitution reactions, and the chlorophenyl group can be attached using electrophilic aromatic substitution reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the piperidine ring to its corresponding N-oxide.
Reduction: : Reducing the benzimidazole ring to form a benzimidazolylamine derivative.
Substitution: : Replacing the chlorophenyl group with other functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Utilizing electrophiles like alkyl halides in the presence of a base.
Major Products Formed
N-oxide derivatives: from oxidation reactions.
Benzimidazolylamine derivatives: from reduction reactions.
Substituted phenyl derivatives: from substitution reactions.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: : Serving as a building block for the synthesis of more complex molecules.
Biology: : Acting as a ligand for biological receptors and enzymes.
Medicine: : Being investigated for its pharmacological properties, such as anti-inflammatory, antimicrobial, and anticancer activities.
Industry: : Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The benzimidazole and piperidine rings can interact with biological macromolecules, leading to modulation of biological pathways. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
This compound is similar to other benzimidazole derivatives, which are known for their diverse biological activities. Some similar compounds include:
Benzimidazole itself: : A fundamental structure in many pharmaceuticals.
Indole derivatives: : Known for their wide range of biological activities.
Piperidine derivatives: : Often used in medicinal chemistry for their bioactive properties.
The uniqueness of (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3-chlorophenyl)methanone lies in its specific structural features, which may confer distinct biological and pharmacological properties compared to other similar compounds.
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3-chlorophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O/c20-15-5-3-4-14(12-15)19(24)23-10-8-13(9-11-23)18-21-16-6-1-2-7-17(16)22-18/h1-7,12-13H,8-11H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYABHGHMKPALKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001328500 | |
Record name | [4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3-chlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001328500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
42.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24815691 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
605627-94-9 | |
Record name | [4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3-chlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001328500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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